![molecular formula C58H115ClN2O5 B12372982 ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le ditétradecan-7-yl 10-[3-(diméthylamino)propyl-octanoylamino]nonadecanedioate ; chlorhydrate est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du ditétradecan-7-yl 10-[3-(diméthylamino)propyl-octanoylamino]nonadecanedioate ; chlorhydrate implique plusieurs étapes, y compris la formation de liaisons amides et des réactions d'estérification. Le processus commence généralement par la préparation de composés intermédiaires, qui sont ensuite couplés à l'aide de réactifs tels que le chlorhydrate de 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC) et le N-hydroxysuccinimide (NHS) pour former le produit final .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer un contrôle précis des conditions réactionnelles telles que la température, le pH et les concentrations de réactifs. L'utilisation de réactifs et de solvants de haute pureté est cruciale pour obtenir le rendement et la pureté du produit souhaités .
Analyse Des Réactions Chimiques
Types de réactions
Le ditétradecan-7-yl 10-[3-(diméthylamino)propyl-octanoylamino]nonadecanedioate ; chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, généralement en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, souvent en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le ditétradecan-7-yl 10-[3-(diméthylamino)propyl-octanoylamino]nonadecanedioate ; chlorhydrate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Employé dans l'étude des voies biochimiques et comme outil de modification des protéines.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux.
Mécanisme d'action
Le mécanisme d'action du ditétradecan-7-yl 10-[3-(diméthylamino)propyl-octanoylamino]nonadecanedioate ; chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en modifiant les protéines ou les acides nucléiques, affectant ainsi les processus cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by modifying proteins or nucleic acids, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC) : Un réactif carbodiimide couramment utilisé pour la formation de liaisons amides.
N-hydroxysuccinimide (NHS) : Souvent utilisé en conjonction avec l'EDC pour le réticulation et la modification des protéines.
Unicité
Le ditétradecan-7-yl 10-[3-(diméthylamino)propyl-octanoylamino]nonadecanedioate ; chlorhydrate est unique en raison de sa structure complexe et de sa nature multifonctionnelle, ce qui lui permet de participer à un large éventail de réactions chimiques et d'applications. Sa capacité à former des liaisons amides stables et sa solubilité dans divers solvants en font un composé polyvalent dans les milieux de recherche et industriels.
Propriétés
Formule moléculaire |
C58H115ClN2O5 |
|---|---|
Poids moléculaire |
956.0 g/mol |
Nom IUPAC |
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride |
InChI |
InChI=1S/C58H114N2O5.ClH/c1-8-13-18-27-38-48-56(61)60(52-41-51-59(6)7)53(42-32-28-23-25-30-39-49-57(62)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-29-24-26-31-40-50-58(63)65-55(46-36-21-16-11-4)47-37-22-17-12-5;/h53-55H,8-52H2,1-7H3;1H |
Clé InChI |
DMGPESARJCBUNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


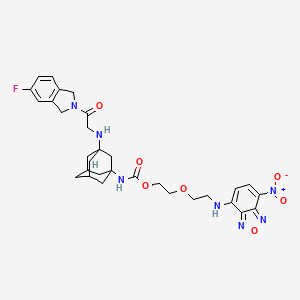
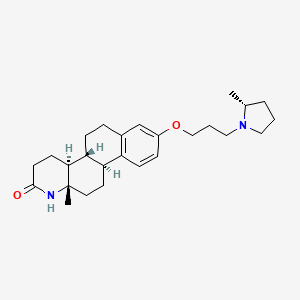


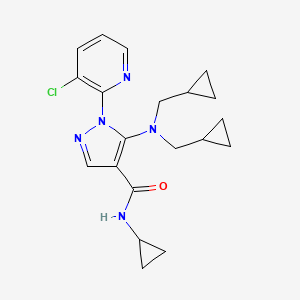
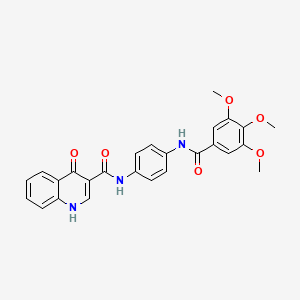

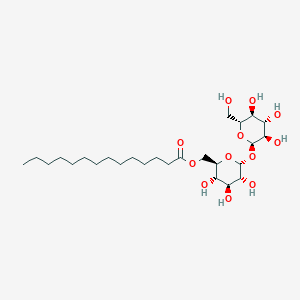
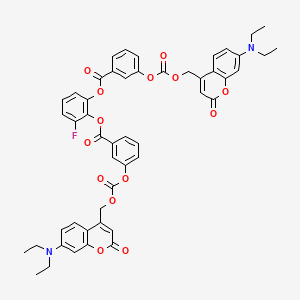
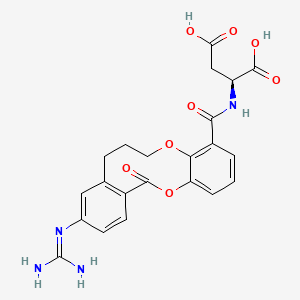
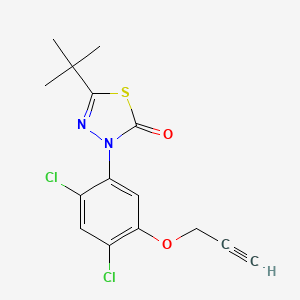
![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)

